Oxane-3-thiol
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Overview
Description
Synthetic Routes and Reaction Conditions:
From Alkyl Halides: One common method for synthesizing thiols involves the nucleophilic substitution of alkyl halides with hydrosulfide anions.
Catalytic Preparation: Thiols can also be synthesized using catalytic methods involving hydrogen sulfide (H₂S) and various catalysts.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of thiols often employs similar methods but on a larger scale, with optimizations for yield and purity.
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br₂), iodine (I₂).
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).
Nucleophiles: Hydrosulfide anion (HS⁻), thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions involving thiols.
Scientific Research Applications
Oxane-3-thiol and other thiols have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiols often involves their ability to undergo redox reactions. Thiols can donate electrons, acting as reducing agents, and can form disulfide bonds, which are crucial in maintaining the structure and function of proteins . In biological systems, thiols participate in redox signaling and can modulate the activity of enzymes and other proteins through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Ethanethiol: A simple thiol with a similar structure but different reactivity and applications.
Methanethiol: Another simple thiol, known for its strong odor and use as a warning agent in natural gas.
Uniqueness of Oxane-3-thiol: this compound is unique due to its oxane ring structure, which imparts distinct chemical properties compared to simpler thiols like ethanethiol and methanethiol. The presence of the oxane ring can influence the reactivity and stability of the thiol group, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
oxane-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDFMSWYQTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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